Cas no 1807934-06-0 (5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid)

5-{3-[(tert-Butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid is a specialized chiral building block used in organic synthesis, particularly in the preparation of enantiomerically pure compounds. Its key advantages include the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild conditions. The oxazolidine ring contributes to stereocontrol in asymmetric synthesis, while the pentenoic acid moiety offers versatility for further functionalization. This compound is valuable in pharmaceutical and fine chemical applications, where high purity and controlled reactivity are critical. Its structural features make it a useful intermediate for constructing complex molecular architectures with defined stereochemistry.
5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid structure
1807934-06-0 structure
Product Name:5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid
CAS No:1807934-06-0
MF:C15H25NO5
MW:299.362704992294
MDL:MFCD24537305
CID:5172155
PubChem ID:14827597
Update Time:2025-11-05

5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid
    • 3-Oxazolidinecarboxylic acid, 4-(4-carboxy-1-buten-1-yl)-2,2-dimethyl-, 3-(1,1-dimethylethyl) ester
    • MDL: MFCD24537305
    • Inchi: 1S/C15H25NO5/c1-14(2,3)21-13(19)16-11(10-20-15(16,4)5)8-6-7-9-12(17)18/h6,8,11H,7,9-10H2,1-5H3,(H,17,18)
    • InChI Key: QSFWUZHDAIBWTO-UHFFFAOYSA-N
    • SMILES: O1CC(C=CCCC(O)=O)N(C(OC(C)(C)C)=O)C1(C)C

5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid Pricemore >>

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Additional information on 5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid

5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid: A Comprehensive Overview

The compound 5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid, with CAS No. 1807934-06-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The molecule consists of a pentenoic acid backbone with a substituted oxazolidinone ring, which introduces interesting chemical and biological properties.

The oxazolidinone moiety in the molecule is a five-membered ring containing two oxygen atoms and one nitrogen atom. This structure is known for its stability and versatility in organic synthesis. The presence of the (tert-butoxy)carbonyl group further enhances the molecule's reactivity and functionality. Recent studies have explored the role of such groups in modulating the pharmacokinetic properties of drugs, making this compound a promising candidate for further research.

One of the key aspects of this compound is its potential as a building block in medicinal chemistry. The pentenoic acid moiety provides a platform for incorporating additional functional groups, enabling the creation of diverse bioactive molecules. Researchers have recently investigated the use of similar compounds in the development of anti-inflammatory agents and antibiotics. These studies highlight the importance of understanding the relationship between molecular structure and biological activity.

The synthesis of 5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-en oic acid involves a series of well-established organic reactions. The process typically begins with the preparation of the oxazolidinone ring through cyclization reactions, followed by functionalization to introduce the pentenoic acid group. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

In terms of biological activity, this compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate cellular signaling pathways makes it a candidate for treating conditions such as neurodegenerative diseases and cancer. However, further research is required to fully understand its mechanism of action and safety profile.

The structural complexity of 5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3 oxazolidin -4 yl}pent -4 enoic acid also presents challenges in terms of characterization and analysis. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming its identity and purity. Recent improvements in these technologies have facilitated more accurate and efficient analysis of similar compounds.

In conclusion, 5-{3 [(tert butoxy) carbonyl] 2 2 dimethyl 1 3 oxazolidin 4 yl} pent -4 enoic acid represents an exciting area of research with potential applications in drug discovery and development. Its unique structure and functional groups make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its full potential, this compound will undoubtedly play a significant role in advancing our understanding of organic chemistry and pharmacology.

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